2,6-Dimethoxy-3-(trifluoromethyl)pyridine
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Overview
Description
2,6-Dimethoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO2 and a molecular weight of 207.15 g/mol . It is a solid, typically appearing as white to light yellow crystals . This compound is part of the pyridine family and is characterized by its unique structure, which includes two methoxy groups and a trifluoromethyl group attached to a pyridine ring .
Preparation Methods
The synthesis of 2,6-Dimethoxy-3-(trifluoromethyl)pyridine is relatively complex and generally involves multiple steps . The process typically starts with pyridine as the base compound. The synthetic route includes various reactions such as substitution, oxidation, and reduction under specific conditions . Industrial production methods are not widely documented, but the compound is synthesized through a series of controlled chemical reactions to ensure purity and yield .
Chemical Reactions Analysis
2,6-Dimethoxy-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can also participate in coupling reactions, such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2,6-Dimethoxy-3-(trifluoromethyl)pyridine has significant applications in various fields:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Agriculture: The compound is utilized in the synthesis of pesticides and herbicides.
Material Science: It finds applications in the development of surface-active agents and optoelectronic materials.
Pharmaceuticals: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its reactivity and allows it to participate in a range of chemical reactions . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
2,6-Dimethoxy-3-(trifluoromethyl)pyridine can be compared to other trifluoromethyl-substituted pyridines and methoxy-substituted pyridines. Similar compounds include:
- 2,6-Dimethoxy-4-(trifluoromethyl)pyridine
- 2,5-Dimethoxy-3-(trifluoromethyl)pyridine
- 2,6-Dimethoxy-3-(chloromethyl)pyridine
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C8H8F3NO2 |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2,6-dimethoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO2/c1-13-6-4-3-5(8(9,10)11)7(12-6)14-2/h3-4H,1-2H3 |
InChI Key |
GFJNSPHVEBKNJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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